![molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9](/img/structure/B82479.png)
1-Bromobicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 1-bromotricyclo[4.1.0.02,7]heptane and its derivatives involves various chemical reactions that often follow a radical mechanism. For instance, the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane at the C1–C7 central bicyclobutane bond produces a 1:1 adduct with a bicyclo[3.1.1]heptane structure through radical mechanisms (Kostryukov & Masterova, 2020).
Molecular Structure Analysis
The molecular structure of related bicyclic compounds is intricate, often characterized by specific stereochemistry and conformational attributes. For example, the synthesis and X-ray crystal structure analysis of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine provided insights into the stereoisomeric nature and the spatial arrangement of atoms within the bicyclic framework, highlighting the structural uniqueness of these compounds (Anonymous, 2013).
Chemical Reactions and Properties
The chemical reactions involving 1-Bromobicyclo[2.2.1]heptane derivatives are diverse and include radical mechanisms, conjugate additions, and transformations leading to various functionalized products. These reactions are crucial for the synthesis of complex organic molecules and for understanding the chemical behavior of bicyclic compounds. For example, the conjugate addition of halo- and mercuroazidation to 1-phenyltricyclo[4.1.0.02,7]heptane results in products with norpinane structures, demonstrating the compound's reactivity and potential for further functionalization (Vasin et al., 2016).
Scientific Research Applications
Low-Temperature Reactions : The reaction of 7-bromo-7-chlorobicyclo[4.1.0] heptane and 7-bromo-7-fluorobicyclo[4.1.0] heptane with activated magnesium in THF at low temperatures produces 7-bromobicyclo[4.1.0] heptane, among other products (Ando, Muranaka, & Ishihara, 1981).
Synthesis of Complex Molecules : The reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.02,7]heptane with methyllithium leads to complex molecules, suggesting intermediate formation of 6-methyltetracyclo[4.2.0.01,7.05,7]octane (Alber & Szeimies, 1994).
Photoelectron Spectrum Analysis : The photoelectron spectrum of 1-bromotricyclo[2.2.1.02.6] heptane (1-bromonortricyclene) reveals extensive conjugation between bromine and alkane orbitals, providing insights into the electronic structure of alkyl halides (Della, Pigou, Livett, & Peel, 1985).
Reduction with Lithium Aluminium Hydride : The reduction of exo-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid with lithium aluminium hydride produces a mixture of endo- and exo-2-hydroxymethylbicyclo[2.2.1]heptane and 1-hydroxymethylbicyclo[2.2.1]heptane (Macmillan & Pryce, 1971).
Addition of Bromine : The addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene leads to unexpected products, suggesting complex reaction pathways (Bulanov, Sosonyuk, & Zyk, 2001).
1,2-Eliminations : Base-promoted 1,2-eliminations from endo-2-bicyclo[2.2.1]heptyl halides and arenesulfonates develop clean bimolecular reactions that can be useful in synthetic chemistry (Bartsch & Lee, 1990).
Microbial Baeyer-Villiger Reaction : This reaction involves various substituted bicycloheptanones, leading to the formation of regioisomeric lactones, useful in medicinal chemistry (Königsberger & Griengl, 1994).
Mechanism of Action
Target of Action
1-Bromobicyclo[2.2.1]heptane is a small organic molecule that primarily targets other organic molecules in chemical reactions. Its primary targets are often other organic compounds in a reaction mixture, where it can participate in various types of reactions, such as nucleophilic substitution .
Mode of Action
The mode of action of 1-Bromobicyclo[2.2.1]heptane involves the formation of a stable carbocation intermediate. When the bromine atom is abstracted, a positive ion is formed which is stable due to the inductive effect from the three carbon atoms and also hyper-conjugation . This carbocation can then undergo a nucleophilic substitution reaction (SN1), where a nucleophile attacks the positively charged carbon .
Biochemical Pathways
While specific biochemical pathways involving 1-Bromobicyclo[22For example, it can undergo a formal [4 + 2] cycloaddition reaction, which allows access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .
Result of Action
The result of 1-Bromobicyclo[2.2.1]heptane’s action is the formation of new organic compounds. For example, in a formal [4 + 2] cycloaddition reaction, it can help synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates . These compounds could have various applications, including use in the synthesis of other complex organic molecules.
Action Environment
The action of 1-Bromobicyclo[2.2.1]heptane can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts. It’s also worth noting that certain bridgehead carbons like 1-bromobicyclo[2.2.1]heptane can undergo SN1 reactions slowly at high temperatures (150°C) .
properties
IUPAC Name |
1-bromobicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQMFDJANKDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158919 | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13474-70-9 | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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